2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
Description
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide features a hybrid structure combining a 1,3-dioxoisoindolin-2-yl group and a benzo[cd]indole scaffold linked via an acetamide bridge. The ethyl substituent at the benzo[cd]indole’s N1 position may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-2-25-18-11-10-17(15-8-5-9-16(20(15)18)23(25)30)24-19(27)12-26-21(28)13-6-3-4-7-14(13)22(26)29/h3-11H,2,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHACTNMANBACLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide represents a unique class of chemical entities with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 399.406 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of both isoindoline and indole moieties which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O4 |
| Molecular Weight | 399.406 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide |
| InChI Key | OANMDYHDXFNAJA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Isoindoline Derivative : Starting from phthalic anhydride and ammonia to form phthalimide, followed by reduction to isoindoline.
- Acylation Reaction : Acylation of the isoindoline derivative introduces the acetamide group.
- Coupling with Indole Derivative : The final step involves coupling with an indole derivative under controlled conditions to yield the target compound.
The biological activity of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor functions which can lead to altered cellular responses.
- Signal Pathway Interference : By interfering with signaling pathways, it can affect cellular processes such as proliferation and apoptosis.
Antibacterial Activity
In preliminary studies involving related compounds, derivatives of isoindoline have shown significant antibacterial properties against various strains of bacteria. For instance, research indicates that certain isatin derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Activity : A study investigated the effects of similar compounds on cancer cell lines, revealing that isoindoline derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
- Neuroprotective Effects : Another research highlighted neuroprotective effects in animal models where compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide were tested for their ability to protect neuronal cells from oxidative stress .
Comparative Analysis
To understand the uniqueness of this compound compared to similar structures, a comparative analysis was conducted focusing on phthalimide and indole derivatives:
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Phthalimide Derivatives | Moderate antibacterial properties | Simple structure |
| Indole Derivatives | Anticancer effects | Diverse pharmacological profiles |
| Target Compound | Broad spectrum activity | Combined isoindoline and indole structures |
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of isoindoline compounds exhibit significant antitumor properties. For instance, compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide have shown efficacy against various solid tumors, including colorectal and lung cancers. A study highlights that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .
Antimicrobial Properties
The compound's structural analogs have been studied for their antimicrobial activities. Isoindoline derivatives have demonstrated effectiveness against both bacterial and fungal infections, suggesting that 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide may possess similar properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective potential of isoindoline derivatives. Compounds with similar structures have been shown to inhibit acetylcholinesterase, making them candidates for treating neurodegenerative diseases such as Alzheimer's . The ability to modulate neurotransmitter levels could provide therapeutic avenues for managing cognitive decline.
Synthesis and Production
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide typically involves multi-step chemical reactions that may include condensation reactions between various aromatic amines and dicarbonyl compounds. Industrial production may leverage continuous flow reactors to enhance efficiency and yield while minimizing environmental impact .
Case Study 1: Antitumor Efficacy
A study conducted on a series of isoindoline derivatives demonstrated that specific modifications to the structure significantly enhanced antitumor activity against colon cancer cells. The findings suggested that the introduction of electron-withdrawing groups at strategic positions could improve potency .
Case Study 2: Neuroprotective Mechanisms
In vitro studies investigating the effects of isoindoline derivatives on neuronal cell lines revealed that these compounds could significantly reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. This suggests potential applications in neuroprotection .
Comparison with Similar Compounds
Pharmacokinetic and Functional Predictions
- Absorption and Permeability : Phthalimide analogues (e.g., 1a) show good intestinal absorption and BBB permeability, suggesting similar traits for the target compound .
- Targets : Predicted interactions with MAO B (neurological) and COX-2 (anti-inflammatory) align with activities observed in structural analogues .
- Metabolism : Ethyl and benzo[cd]indole groups may slow hepatic clearance compared to simpler derivatives like compound 15 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
